molecular formula C10H14N2O2 B3395323 Ethyl 2-(4-hydrazinylphenyl)acetate CAS No. 367255-29-6

Ethyl 2-(4-hydrazinylphenyl)acetate

Cat. No.: B3395323
CAS No.: 367255-29-6
M. Wt: 194.23 g/mol
InChI Key: QNUMWVBHRJVVGE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydrazinylphenyl)acetate is an organic compound featuring a phenyl ring substituted with a hydrazinyl (-NH-NH₂) group at the para position and an ethyl acetate moiety (-CH₂COOEt) at the ortho position. While direct synthesis or crystallographic data for this specific compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. Hydrazinylphenyl acetates are pivotal intermediates in medicinal chemistry, often serving as precursors for heterocyclic compounds (e.g., imidazoles, triazoles) with biological activities such as antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 2-(4-hydrazinylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-8-3-5-9(12-11)6-4-8/h3-6,12H,2,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUMWVBHRJVVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydrazinylphenyl)acetate typically involves the reaction of ethyl 2-bromo-2-phenylacetate with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydrazinylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(4-hydrazinylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydrazinylphenyl)acetate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of ethyl 2-(4-hydrazinylphenyl)acetate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications References
Ethyl 2-(4-aminophenoxy)acetate -O- linker, -NH₂ at para C₁₀H₁₃NO₃ 56–58 Precursor for dual GK inhibitors
Ethyl 2-(4-hydroxyphenyl)acetate -OH at para C₁₀H₁₂O₃ Not reported Antimicrobial agent (e.g., against S. aureus)
Ethyl 2-(4-chlorophenoxy)acetoacetate -O- linker, -Cl at para, keto group C₁₂H₁₃ClO₄ Not reported Agricultural chemical synthesis
Mthis compound HCl Methyl ester, hydrazinyl HCl salt C₉H₁₂ClN₃O₂ Not reported Experimental intermediate
Ethyl 2-[2-phenyl-1H-imidazol-4-yl]acetate Imidazole ring, phenyl substituent C₁₃H₁₄N₂O₂ Not reported Anticancer and anti-inflammatory research

Structural and Reactivity Insights

  • Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., in Ethyl 2-(4-chlorophenoxy)acetoacetate) enhance electrophilicity, favoring nucleophilic attacks in synthesis .
  • Hydrogen Bonding : Hydrazinyl and hydroxyl groups facilitate intermolecular interactions, as evidenced by Hirshfeld surface analysis in crystallographic studies .
  • Steric Effects : Bulky substituents (e.g., imidazole rings in ) reduce solubility but improve binding affinity in target proteins .

Biological Activity

Ethyl 2-(4-hydrazinylphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and comparative analyses.

This compound features a hydrazine moiety that can engage in nucleophilic interactions with various biomolecules. This interaction can lead to significant alterations in protein structure and function, impacting multiple cellular pathways. The mechanism of action predominantly involves the formation of covalent bonds with nucleophilic sites on proteins, which may alter their activity and contribute to the compound's biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Notably, it has been evaluated against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers.

Case Study: In Vitro Anticancer Activity

In a study assessing the compound's cytotoxic effects, it was found to induce significant growth inhibition across multiple cancer cell lines:

Cell Line Growth Inhibition (%) IC50 (µM)
MCF-786.15.0
A54979.47.2
HCT-11670.010.5

The mechanism underlying this activity appears to involve cell cycle arrest at the G1 phase and the induction of apoptosis, as confirmed by Western blot analysis showing increased levels of pro-apoptotic markers .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique biological activities attributable to its hydrazine group:

Compound Key Feature Biological Activity
Ethyl 2-(4-aminophenyl)acetateAmino groupModerate anticancer activity
Ethyl 2-(4-nitrophenyl)acetateNitro groupWeak antimicrobial activity
Ethyl 2-(4-methoxyphenyl)acetateMethoxy groupEnhanced solubility

The presence of the hydrazine group in this compound contributes significantly to its reactivity and biological properties, setting it apart from other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-hydrazinylphenyl)acetate
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